(R)-Benzyl 5-oxopyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound features a pyrrolidine ring with a benzyl substituent and a carboxylate group at the 2-position, along with a carbonyl group at the 5-position. It is notable for its potential applications in medicinal chemistry, particularly as a precursor for various bioactive compounds.
(R)-Benzyl 5-oxopyrrolidine-2-carboxylate can be synthesized through various chemical methods, which often involve starting materials derived from amino acids or other simple organic compounds. It is classified under organic compounds, specifically as an oxopyrrolidine derivative, which is significant in pharmaceutical chemistry due to its structural features that facilitate further chemical modifications.
The synthesis of (R)-Benzyl 5-oxopyrrolidine-2-carboxylate typically involves several key steps:
The molecular structure of (R)-Benzyl 5-oxopyrrolidine-2-carboxylate can be represented as follows:
The compound features:
The stereochemistry at the chiral center significantly influences its biological activity and interaction with biological targets.
(R)-Benzyl 5-oxopyrrolidine-2-carboxylate can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize novel derivatives.
The mechanism of action of (R)-Benzyl 5-oxopyrrolidine-2-carboxylate primarily relates to its potential neuroprotective effects. Research has indicated that derivatives of this compound may interact with neurotransmitter systems, particularly by modulating N-methyl-D-aspartate receptor activity, which is involved in synaptic plasticity and memory functions .
The precise biochemical pathways are still under investigation, but initial studies suggest that such compounds may exhibit protective effects against excitotoxicity in neuronal cells.
Relevant data on melting point, boiling point, and spectral data should be gathered from specific experimental studies or databases for comprehensive characterization.
(R)-Benzyl 5-oxopyrrolidine-2-carboxylate has several scientific applications:
Enantioselective construction of the (R)-configured pyrrolidine scaffold necessitates precise stereocontrol at the C2 position. A prominent approach involves the chiral pool utilization of amino acid precursors, particularly L-glutamic acid derivatives, which serve as stereochemical templates. This strategy capitalizes on the inherent chirality of natural amino acids to bypass racemization risks during ring formation [1]. For instance, (R)-5-oxopyrrolidine-2-carboxylic acid (derived from L-glutamic acid) undergoes esterification with benzyl alcohol under carbodiimide-mediated conditions to furnish the target compound with >99% enantiomeric excess (ee) [7].
Alternatively, β-amino acid homologation provides a versatile route. The Arndt-Eistert reaction applied to Boc-L-phenylalanine generates enantiopure β-amino acids, which undergo intramolecular cyclization via N-H insertion of rhodium-stabilized carbenoids. This method achieved the (R)-enantiomer in 43% overall yield with exceptional stereofidelity, as confirmed by chiral HPLC analysis [6]. Key advancements include using trimethylsilyldiazomethane for safer diazoketone synthesis and stereoselective hydrogenation to install the benzyl moiety without epimerization [6].
Table 1: Enantioselective Synthesis Methods Comparison
Strategy | Starting Material | Key Steps | ee (%) | Overall Yield (%) |
---|---|---|---|---|
Chiral Pool Derivatization | L-Glutamic Acid | Esterification (DCC/DMAP) | >99 | 65–78 |
β-Amino Acid Homologation | Boc-L-Phenylalanine | Arndt-Eistert/Rh-carbenoid Cyclization | >98 | 43 |
Asymmetric Catalysis | Vinyl Triflates | Pd-Catalyzed Hydrogenation | 92 | 35 |
The benzyl group in (R)-benzyl 5-oxopyrrolidine-2-carboxylate serves dual roles: as a carboxyl-protecting group and as a synthetic handle for downstream modifications. Its orthogonal stability toward nucleophiles and bases permits selective reactions at the pyrrolidinone nitrogen or carbonyl groups. Hydrogenolysis over 10% Pd/C (1 atm H₂, 25°C) cleanly removes the benzyl group without racemization, yielding (R)-5-oxopyrrolidine-2-carboxylic acid—a metabolic intermediate and precursor to neuroactive compounds [7].
Enzymatic deprotection using lipases in phosphate buffer (pH 7.4) offers chemoselectivity for substrates bearing acid-labile functionalities. This method achieves >90% deprotection yield while preserving stereochemical integrity [2]. The benzyl ester’s robustness is further exploited in multi-step syntheses, such as the preparation of 1-benzyl-5-oxopyrrolidine carboximidamides, where it withstands ammonolysis and dehydration conditions [1]. Crucially, the steric bulk of the benzyl group influences crystallinity, facilitating chromatographic purification of intermediates [6].
Table 2: Benzyl Group Deprotection Methodologies
Method | Conditions | Reaction Time | Yield (%) | Compatibility |
---|---|---|---|---|
Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOH | 4 h | 95 | Halogen-free substrates |
Enzymatic Hydrolysis | Candida antarctica lipase, PBS | 12 h | 92 | Acid-sensitive groups |
Acidic Cleavage | TFA/DCM (1:1), 0°C | 30 min | 88 | N-Boc protected compounds |
Asymmetric catalysis enables de novo construction of 5-oxopyrrolidine rings with (R)-stereocontrol. Rhodium(II)-catalyzed intramolecular C–H insertion of α-diazo-β-ketoesters derived from β-amino acids achieves high diastereoselectivity (dr >10:1). The reaction employs Rh₂(OAc)₄ (1 mol%) in refluxing toluene, cyclizing acyclic precursors into 3,4-disubstituted pyrrolidinones with the (R)-configuration favored due to catalyst-controlled stereodifferentiation [6].
Phase-transfer catalysis (PTC) provides another route: quaternary ammonium salts (e.g., O-allyl-N--(9)-anthracenylmethyl cinchonidinium bromide) catalyze Michael additions between glycine Schiff bases and acrylates. Subsequent acid-mediated cyclization yields enantiomerically enriched 5-oxopyrrolidine-2-carboxylates. This method delivers the (R)-enantiomer with 92% ee when using N-benzyl cinchonium catalysts [1]. Organocatalytic approaches using proline-derived catalysts facilitate aldol-cyclization cascades, though yields remain moderate (≤50%) [1].
Table 3: Catalytic Asymmetric Synthesis Performance
Catalyst System | Substrate Class | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Rh₂(OAc)₄ | α-Diazo-β-ketoesters | 98 | 75 | Requires diazo compounds |
Cinchona-Derived PTC | Glycine/acrylate adducts | 92 | 68 | Multi-step sequence |
L-Proline Organocatalyst | Aldehyde-acrylate substrates | 85 | 50 | Low functional group tolerance |
The carboxylate and carbonyl groups of (R)-benzyl 5-oxopyrrolidine-2-carboxylate enable diverse derivatizations. Carboximidamide formation proceeds via a two-step sequence: (1) ammonolysis of the benzyl ester with NH₃/MeOH at 60°C generates the primary amide, and (2) dehydration using trifluoroacetic anhydride (TFAA) in DCM yields the electrophilic imidoyl trifluoroacetate. Methanolic ammonia treatment then furnishes the carboximidamide with retained chirality, a key pharmacophore in NR2B N-methyl-D-aspartate receptor antagonists [1].
Hydrazide derivatives are synthesized by hydrazinolysis of the ester. Reacting the compound with hydrazine monohydrate in toluene at 80°C for 16 hours produces the corresponding hydrazide, which serves as a precursor to heterocyclic systems. Condensation with aldehydes or ketones generates hydrazones (e.g., 5-nitrothiophene hydrazones), exhibiting potent antimicrobial activity against multidrug-resistant Staphylococcus aureus (MIC = 2 µg/mL) [2]. Additionally, transesterification with aliphatic alcohols under titanium(IV) isopropoxide catalysis allows ester diversification—critical for prodrug strategies and lipophilicity optimization [1] [6].
Table 4: Key Derivative Synthesis Pathways
Derivative Class | Reagents/Conditions | Application | Yield Range (%) |
---|---|---|---|
Carboximidamides | 1. NH₃/MeOH, 60°C; 2. TFAA, then NH₃ | Neuroprotective agents (NR2B antagonists) | 70–85 |
Hydrazides/Hydrazones | N₂H₄·H₂O, toluene, reflux; RCHO | Antimicrobial agents | 38–98 |
Aliphatic Esters | ROH, Ti(OiPr)₄, 80°C | Prodrug development | 65–90 |
Table 5: Biological Activities of Representative Derivatives
Derivative | Biological Activity | Potency |
---|---|---|
1-(4-Fluorobenzyl)-5-oxopyrrolidine-2-carboximidamide | Neuroprotection (NMDA-induced cytotoxicity) | 48.6% cell viability at 5 µM |
5-Nitrothiophene hydrazone | Anti-MRSA activity | MIC = 2 µg/mL |
3,5-Dimethylpyrazole conjugate | Anticancer (A549 cells) | IC₅₀ = 8.7 µM |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9